4-Fluoro-2-(methylsulfonyl)aniline

Catalog No.
S891363
CAS No.
1197193-21-7
M.F
C7H8FNO2S
M. Wt
189.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Fluoro-2-(methylsulfonyl)aniline

CAS Number

1197193-21-7

Product Name

4-Fluoro-2-(methylsulfonyl)aniline

IUPAC Name

4-fluoro-2-methylsulfonylaniline

Molecular Formula

C7H8FNO2S

Molecular Weight

189.21 g/mol

InChI

InChI=1S/C7H8FNO2S/c1-12(10,11)7-4-5(8)2-3-6(7)9/h2-4H,9H2,1H3

InChI Key

LKNIYDMDXQVUQA-UHFFFAOYSA-N

SMILES

CS(=O)(=O)C1=C(C=CC(=C1)F)N

Canonical SMILES

CS(=O)(=O)C1=C(C=CC(=C1)F)N

4-Fluoro-2-(methylsulfonyl)aniline is an organic compound with the molecular formula C₇H₈FNO₂S and a molecular weight of 189.21 g/mol. It features a fluoro group and a methylsulfonyl group attached to an aniline structure, which contributes to its unique properties. The compound is characterized by its high solubility in various solvents, making it suitable for diverse applications in chemical synthesis and biological research .

The reactivity of 4-Fluoro-2-(methylsulfonyl)aniline can be attributed to its functional groups, particularly the sulfonamide moiety. It can undergo various chemical transformations, including:

  • Nucleophilic Substitution: The fluoro group can be replaced by nucleophiles under appropriate conditions, allowing for the synthesis of derivatives.
  • Sulfonylation Reactions: The methylsulfonyl group can participate in further sulfonylation reactions, potentially leading to more complex sulfone compounds .
  • Reduction Reactions: The compound can be reduced to yield corresponding amines or other derivatives, depending on the reducing agent used.

The synthesis of 4-Fluoro-2-(methylsulfonyl)aniline can be accomplished through several methods:

  • Direct Sulfonylation: Utilizing sulfonyl fluorides in a visible-light-mediated reaction with aniline derivatives allows for efficient incorporation of the methylsulfonyl group under mild conditions .
  • Fluorination Reactions: The introduction of the fluoro group can be achieved through electrophilic fluorination methods, which often involve reagents like Selectfluor or other fluorinating agents.
  • Functional Group Interconversion: Starting from 4-amino-2-fluorobenzenesulfonic acid, various functional groups can be interconverted to yield the desired compound through established organic reactions.

4-Fluoro-2-(methylsulfonyl)aniline finds applications in:

  • Pharmaceutical Chemistry: As a building block for synthesizing biologically active compounds and drug candidates.
  • Material Science: Its properties may lend themselves to applications in polymer chemistry or as intermediates in the production of specialty materials.
  • Agricultural Chemistry: Potential use in developing agrochemicals due to its unique chemical structure.

Interaction studies involving 4-Fluoro-2-(methylsulfonyl)aniline focus on its binding affinity with various biological targets. Preliminary data suggest it may interact with certain enzymes or receptors, although comprehensive studies are necessary to elucidate these interactions fully. Understanding these interactions is crucial for assessing its potential therapeutic applications.

Several compounds share structural similarities with 4-Fluoro-2-(methylsulfonyl)aniline, including:

Compound NameStructure FeaturesUnique Properties
4-FluoroanilineFluoro group on anilineBasic amine properties
2-MethylsulfonylanilineMethylsulfonyl group on anilineIncreased solubility
4-Chloro-2-(methylsulfonyl)anilineChlorine instead of fluorineDifferent reactivity due to chlorine
3-Fluoro-2-(methylsulfonyl)anilineFluorine at the meta positionAltered electronic properties

These compounds highlight the uniqueness of 4-Fluoro-2-(methylsulfonyl)aniline due to the specific positioning of functional groups that influence its reactivity and biological activity. The presence of both a fluoro and a methylsulfonyl group distinguishes it from other derivatives, making it a subject of interest in synthetic organic chemistry and drug design.

XLogP3

1.1

Wikipedia

4-Fluoro-2-(methanesulfonyl)aniline

Dates

Modify: 2023-08-16

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